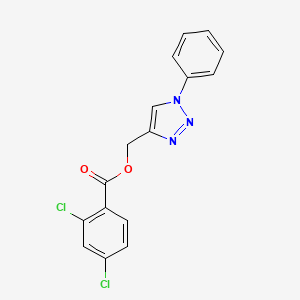

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 2,4-dichlorobenzenecarboxylate, also known as 1-PBTC, is a novel synthetic compound that has been studied extensively for its potential applications in various scientific fields. It has a unique molecular structure and is composed of two aromatic rings, a phenyl group, and a triazole group. Due to its unique structure, 1-PBTC has been found to possess a variety of properties that make it advantageous for use in a variety of scientific research applications.

Scientific Research Applications

Catalytic Properties

Triazole derivatives have been explored for their catalytic properties in the oxidation of alcohols and transfer hydrogenation of ketones. For example, ruthenium(II) complexes featuring triazole-based ligands showed efficient catalytic activity in these reactions, indicating the potential utility of triazole derivatives in catalysis and synthetic organic chemistry (Saleem et al., 2013).

Antimicrobial Activity

New 1,2,3-triazolyl pyrazole derivatives have been synthesized and characterized for their antimicrobial potential. Some of these compounds demonstrated a broad spectrum of antimicrobial activities, hinting at the role triazole derivatives could play in developing new antimicrobial agents (Bhat et al., 2016).

Antituberculosis Activity

Triazole derivatives were also investigated for their potential against Mycobacterium tuberculosis. Derivatives exhibited significant activity, showcasing the promise of triazole compounds in tuberculosis treatment strategies (Boechat et al., 2011).

Quantum Mechanical and SERS Studies

Triazole analogues based on anastrozole were studied for their structural, electronic, and biological properties, indicating the scope of triazole compounds in enhancing physico-chemical characteristics and potential biological applications (Al-Otaibi et al., 2020).

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .

Mode of Action

The anticancer activity of molecules with a 1,2,3-triazole moiety is often due to the n1 and n2 nitrogen atoms of the triazole ring that actively contribute to binding to the active site of enzymes .

Biochemical Pathways

It’s known that 1,2,3-triazoles can interact with various biological targets and modulate different biochemical pathways .

Pharmacokinetics

The compound’s molecular weight, structure, and other physical properties can influence its pharmacokinetic behavior .

Result of Action

Compounds with a 1,2,3-triazole core are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

properties

IUPAC Name |

(1-phenyltriazol-4-yl)methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2/c17-11-6-7-14(15(18)8-11)16(22)23-10-12-9-21(20-19-12)13-4-2-1-3-5-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNGTZSOIAAEDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)

![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)

![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)

![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)